1-Nonyne, 9-iodo-
Overview
Description
1-Nonyne, 9-iodo- is an organic compound with the molecular formula C9H15I. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The presence of an iodine atom attached to the terminal carbon of the nonyne chain makes this compound unique and highly reactive.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nonyne, 9-iodo- typically involves the iodination of 1-nonyne. One common method is the reaction of 1-nonyne with iodine in the presence of a base such as potassium hydroxide (KOH). The reaction proceeds as follows: [ \text{C}9\text{H}{16} + \text{I}_2 \rightarrow \text{C}9\text{H}{15}\text{I} + \text{HI} ]
Industrial Production Methods
Industrial production of 1-Nonyne, 9-iodo- may involve large-scale iodination processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Nonyne, 9-iodo- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The triple bond in 1-Nonyne, 9-iodo- can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Addition Reactions: Halogens (Br2, Cl2), hydrogen (H2) with a catalyst like palladium on carbon (Pd/C), and other electrophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or ozone (O3).
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azides, nitriles, and other substituted products.
Addition: Formation of dihalides, alkanes, and other addition products.
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alkanes.
Scientific Research Applications
1-Nonyne, 9-iodo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Nonyne, 9-iodo- involves its reactivity due to the presence of the iodine atom and the triple bond. The iodine atom can be easily substituted, making the compound a versatile intermediate in various chemical reactions. The triple bond provides a site for addition reactions, allowing the compound to participate in multiple pathways.
Comparison with Similar Compounds
Similar Compounds
1-Iodo-1-octyne: Similar structure but with one less carbon atom.
1-Iodo-1-decyne: Similar structure but with one more carbon atom.
1-Bromo-1-nonyne: Similar structure but with a bromine atom instead of iodine.
Uniqueness
1-Nonyne, 9-iodo- is unique due to its specific chain length and the presence of an iodine atom, which imparts distinct reactivity compared to its bromine or chlorine analogs. The iodine atom’s larger size and lower electronegativity make it more reactive in substitution reactions, providing a broader range of synthetic applications.
Properties
IUPAC Name |
9-iodonon-1-yne | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15I/c1-2-3-4-5-6-7-8-9-10/h1H,3-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZXUOYGLPXNIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596560 | |
Record name | 9-Iodonon-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87462-67-7 | |
Record name | 9-Iodonon-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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